molecular formula C16H14ClN3O6 B6086832 N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B6086832
M. Wt: 379.75 g/mol
InChI Key: YUWZPHAXYOLMBI-QGMBQPNBSA-N
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Description

N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, hydroxy, methoxy, and nitro functional groups, which contribute to its diverse reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O6/c1-25-14-7-11(17)6-10(16(14)22)8-18-19-15(21)9-26-13-5-3-2-4-12(13)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWZPHAXYOLMBI-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse interactions and pathways, contributing to its versatility.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(5-chloro-2-hydroxy-3-ethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-aminophenoxy)acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

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